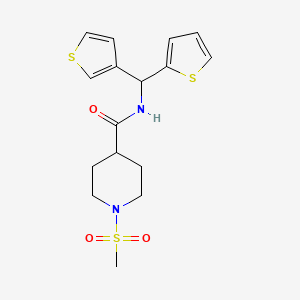![molecular formula C17H30BrClN2O B2814091 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride CAS No. 1215670-02-2](/img/structure/B2814091.png)
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride” is a complex organic molecule. It contains an adamantane backbone, which is a type of diamondoid and a form of carbon nanomaterial . The molecule also contains a bromo group, a carboxamide group, and a dimethylaminoethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the adamantane backbone. The bromo group could potentially be introduced through a halogenation reaction, and the carboxamide group could be formed through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The adamantane backbone of the molecule is a rigid, three-dimensional structure that can impart unique properties to the compound. The bromo group is a good leaving group, which could make the compound reactive in certain conditions. The dimethylaminoethyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromo group could be displaced in a nucleophilic substitution reaction. The carboxamide group could potentially be hydrolyzed under acidic or basic conditions .科学的研究の応用
Chemical Transformations and Synthesis
One of the primary applications of similar compounds to 3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride is in chemical transformations and synthesis. For instance, derivatives of dimethylamino compounds have been used in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, showcasing the compound's utility in creating complex chemical structures (Zupančič, Svete, & Stanovnik, 2009).
Antitumor Applications
Another significant application is in the field of antitumor research. Compounds with a similar structure have shown potential as antitumor agents. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been studied for their antitumor activities, highlighting the potential of related compounds in cancer treatment (Rewcastle et al., 1986).
Antiviral Properties
Compounds like arbidol, which share a similar structural motif, have been identified for their antiviral properties. Arbidol, specifically, has been shown to be a potent broad-spectrum antiviral with activity against various viruses, providing a potential template for developing new antiviral drugs (Boriskin, Leneva, Pécheur, & Polyak, 2008).
Molecular Rearrangements
The study of similar compounds has also led to discoveries in molecular rearrangements, which are crucial for understanding chemical reactions and designing new compounds. For example, ethyl 3-methylindole-2-carboxylate, a related compound, has been rearranged into different structures, demonstrating the flexibility and potential transformations of these types of molecules (Acheson, Prince, & Procter, 1979).
Crystallographic Studies
Crystallographic studies of related compounds have provided insights into the molecular structures and interactions of potential anti-cancer agents. Such studies are essential for understanding how these molecules interact with biological targets, which is crucial for drug design (Hudson, Kuroda, Denny, & Neidle, 1987).
将来の方向性
特性
IUPAC Name |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrN2O.ClH/c1-14-7-15(2)9-16(8-14,12-17(18,10-14)11-15)13(21)19-5-6-20(3)4;/h5-12H2,1-4H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTMRCBPHKQYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)C(=O)NCCN(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)
![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)
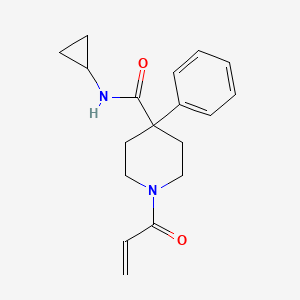
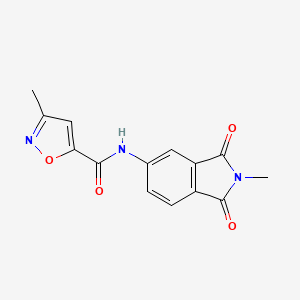
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)
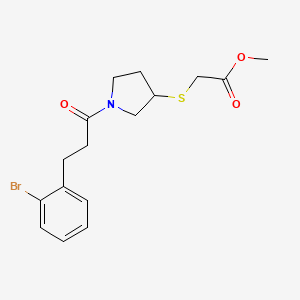


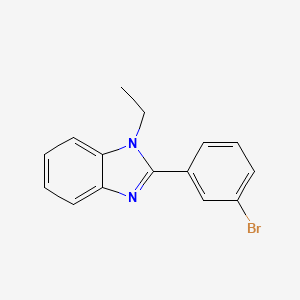
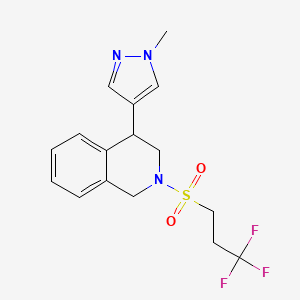
![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
